3-[2-(Methanesulfonyl)phenyl]propan-1-ol
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Overview
Description
3-[2-(Methanesulfonyl)phenyl]propan-1-ol is a chemical compound with the molecular formula C10H14O3S It is an organic compound that features a methanesulfonyl group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Methanesulfonyl)phenyl]propan-1-ol typically involves the reaction of 2-(methanesulfonyl)benzaldehyde with a suitable reagent to introduce the propanol group. One common method is the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction processes using catalytic hydrogenation. This method ensures high yield and purity of the final product. The reaction conditions, including temperature, pressure, and catalyst selection, are optimized to achieve efficient conversion .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Methanesulfonyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation Products: Ketones, aldehydes
Reduction Products: Different alcohol derivatives
Substitution Products: Compounds with substituted functional groups
Scientific Research Applications
3-[2-(Methanesulfonyl)phenyl]propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[2-(Methanesulfonyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The hydroxyl group allows for hydrogen bonding and other interactions that can affect the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-ol, 3-phenyl-:
3-Phenylpropan-1-ol: Similar to 3-[2-(Methanesulfonyl)phenyl]propan-1-ol but without the methanesulfonyl group.
Uniqueness
This compound is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking this group .
Properties
CAS No. |
651310-35-9 |
---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
3-(2-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C10H14O3S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7,11H,4,6,8H2,1H3 |
InChI Key |
BWMFVBUGLXQBCF-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CCCO |
Origin of Product |
United States |
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